molecular formula C17H25FN2O2 B13145334 Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13145334
M. Wt: 308.4 g/mol
InChI Key: ICOLWTXKPZRXGW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with piperidine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on activated carbon .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(4-fluoro-3-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-11-9-12(5-6-14(11)18)13-7-8-20(10-15(13)19)16(21)22-17(2,3)4/h5-6,9,13,15H,7-8,10,19H2,1-4H3

InChI Key

ICOLWTXKPZRXGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCN(CC2N)C(=O)OC(C)(C)C)F

Origin of Product

United States

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